molecular formula C15H13FO3 B1422133 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol CAS No. 1261975-80-7

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol

Cat. No.: B1422133
CAS No.: 1261975-80-7
M. Wt: 260.26 g/mol
InChI Key: BPRFVYXAWIBRDZ-UHFFFAOYSA-N
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Description

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol (CAS: 1261975-80-7) is a fluorinated aromatic compound featuring a phenolic hydroxyl group and an ethoxycarbonyl (ester) moiety. Its structure comprises two phenyl rings: one substituted with a fluorine atom and an ethoxycarbonyl group at the 3- and 4-positions, respectively, and another bearing a hydroxyl group at the 2-position (Figure 1). This dual functionality renders it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and materials science.

Figure 1: Structural diagram of this compound.

Properties

IUPAC Name

ethyl 2-fluoro-4-(2-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-15(18)12-8-7-10(9-13(12)16)11-5-3-4-6-14(11)17/h3-9,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRFVYXAWIBRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683620
Record name Ethyl 3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-80-7
Record name Ethyl 3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol typically involves the following steps:

    Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki-Miyaura coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid derivative with an aryl halide.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced through an esterification reaction. This involves reacting the biphenyl compound with ethyl chloroformate in the presence of a base such as triethylamine.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using a fluorinating agent such as Selectfluor.

    Hydroxylation: Finally, the phenol group is introduced through a hydroxylation reaction, typically using a hydroxylating agent like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The phenol group in this compound can undergo oxidation to form quinones.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted biphenyl compounds.

Scientific Research Applications

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The ethoxycarbonyl group can participate in ester hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in substituents, fluorination patterns, or ester groups. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Key Substituents CAS Number Key Differences & Implications Source
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine Pyridine ring replaces phenol ring 1261907-11-2 Enhanced electron deficiency; potential for coordination chemistry
3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol Cl at 3-position; OH at 5-position 1261902-55-9 Increased steric bulk; altered acidity (Cl vs. F)
4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile Cyano and ketone groups; no ester 56828593 Higher reactivity (nitrile); reduced hydrolytic stability
2-Fluorophenol Single phenyl ring with F and OH 367-12-4 Simpler structure; stronger acidity (no electron-donating groups)

Table 1: Structural analogs and substituent-driven differences.

Physicochemical Properties

  • Acidity: The phenolic hydroxyl group in the target compound is less acidic than 2-fluorophenol due to the electron-donating ethoxycarbonyl group, which destabilizes the deprotonated form. In contrast, 2-fluorophenol has a pKa ~8.3, while analogs with electron-withdrawing groups (e.g., 3-chloro substitution) may exhibit lower pKa values .
  • Lipophilicity: The ethoxycarbonyl group increases logP compared to non-ester analogs like 2-fluorophenol. However, fluorination at the 3-position may reduce solubility in polar solvents .
  • Thermal Stability: Ester groups generally confer moderate stability, but fluorinated analogs (e.g., ethyl 4-(3-chloro-5-hydroxyphenyl)benzoate) may exhibit higher thermal resistance due to fluorine’s electronegativity .

Stability and Reactivity

  • Hydrolysis: The ethoxycarbonyl group is susceptible to hydrolysis under acidic or basic conditions, a trait shared with ethyl 4-(3-chloro-5-hydroxyphenyl)benzoate . Fluorine’s electron-withdrawing effect may slow hydrolysis compared to non-fluorinated esters.

Biological Activity

Overview of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol

This compound, also known by its CAS number 1261975-80-7, is a phenolic compound that exhibits various biological activities. The presence of both ethoxycarbonyl and fluorine substituents on the phenolic structure can influence its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties. The introduction of fluorine can enhance the potency of these compounds against various pathogens. Studies have shown that fluorinated phenols can disrupt bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death.

Research Findings:

  • A study demonstrated that fluorinated phenols exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of the bacterial cell wall integrity and interference with metabolic processes.

Anticancer Properties

The structural modifications in phenolic compounds often lead to enhanced anticancer activities. The ethoxycarbonyl group may contribute to increased lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies:

  • In vitro Studies: Research has indicated that similar phenolic compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
  • In vivo Studies: Animal models have shown that certain derivatives of phenolic compounds can inhibit tumor growth by affecting angiogenesis and metastasis.

Anti-inflammatory Effects

Phenolic compounds are also recognized for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases. The ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) is a key mechanism.

Research Findings:

  • A study indicated that similar compounds could significantly reduce levels of TNF-alpha and IL-6 in inflammatory models, suggesting a potential therapeutic role in conditions like arthritis or inflammatory bowel disease.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Table 2: Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
4-Hydroxyphenylacetic acidLowModerateHigh
Fluorinated phenol derivativesHighHighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol
Reactant of Route 2
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